2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride
Description
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;/h2-3,6-7,12H,1,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBSEWHNJHLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the piperidinyl ethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-[2-(1-Piperidinyl)ethoxy]benzoic acid.
Reduction: 2-[2-(1-Piperidinyl)ethoxy]benzyl alcohol.
Substitution: Various substituted piperidinyl ethoxybenzaldehyde derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride exhibit significant anti-inflammatory properties. For example, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives demonstrate promising efficacy in combating infections .
Anticancer Potential
Emerging studies have highlighted the anticancer properties of related compounds. For instance, certain benzaldehyde derivatives have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine ring can enhance cytotoxicity against specific cancer types .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of piperidine-based compounds, researchers found that this compound significantly reduced inflammation markers in vitro. The compound demonstrated a potent inhibitory effect on COX-2 activity, making it a candidate for further development as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential as an antimicrobial treatment option.
Case Study 3: Anticancer Activity
A recent study assessed the cytotoxicity of related piperidine derivatives against cancer cell lines. The findings revealed that these compounds induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics in certain cases, underscoring their potential as novel anticancer agents.
Mechanism of Action
The mechanism of action of 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Key Findings :
- The para-substituted analog lacks a hydrochloride counterion and is reported in catalogs as a standalone aldehyde .
Heterocyclic Amine Variations
Replacement of the piperidine group with other heterocycles modifies electronic and steric profiles:
Key Findings :
- Morpholine-based analogs (e.g., 2,6-dimethylmorpholine) exhibit reduced basicity compared to piperidine due to the oxygen atom in the ring, which may influence solubility and pharmacokinetics .
Functional Group Modifications
Variations in the aldehyde group or adjacent substituents further diversify applications:
Key Findings :
- Raloxifene, a SERM, shares the piperidinyl-ethoxy motif but incorporates a benzothiophene core, highlighting the role of the aldehyde group as an intermediate in drug synthesis .
- Afbobetin’s extended conjugated system (naphthalene-cyanoacrylate) demonstrates how structural elaboration of the aldehyde group can enable diagnostic applications .
Biological Activity
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H22ClNO2
- Molecular Weight : 285.80 g/mol
The compound features a benzaldehyde group attached to a piperidine moiety through an ethoxy linker, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperidine ring is known to modulate the activity of neurotransmitter receptors and enzymes, influencing cellular pathways such as signal transduction and gene expression. This interaction profile suggests potential applications in treating neurological disorders and other conditions.
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
| Klebsiella pneumoniae | 32 |
The compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential as an antimicrobial agent in clinical settings .
2. Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in FaDu hypopharyngeal tumor cells, with IC50 values comparable to established chemotherapeutics.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal carcinoma) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of benzaldehyde including this compound were tested for their antimicrobial potency. The compound displayed superior activity against Bacillus cereus and Candida albicans, with MIC values significantly lower than those of traditional antibiotics .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in models of Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration. The inhibition rates were comparable to those of Donepezil, a standard treatment for Alzheimer's .
Q & A
Q. What are the established synthetic routes for 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride?
Methodological Answer: The synthesis typically involves three key steps:
Piperidine Intermediate Formation : Hydrogenation of pyridine derivatives using catalysts like palladium on carbon (Pd/C) under hydrogen gas to generate the piperidine core .
Ethoxylation : Introduction of the ethoxy group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions to prevent hydrolysis .
Benzaldehyde Functionalization : Oxidation of benzyl alcohol intermediates or formylation reactions using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde moiety .
Purification is typically achieved via recrystallization from ethanol or methanol, followed by column chromatography for high-purity yields .
Q. What are the key physicochemical properties critical for experimental design?
Methodological Answer: Critical properties include:
- State/Color : White to off-white crystalline solid .
- Solubility : Soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents (e.g., hexane) .
- Melting Point : Typically >200°C (decomposition may occur, requiring controlled heating) .
- Hygroscopicity : Absorbs moisture, necessitating storage in desiccants .
These properties inform solvent selection, reaction temperature ranges, and storage protocols.
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers to balance reactivity and byproduct formation .
- Temperature Control : Optimize stepwise heating (e.g., 60–80°C for ethoxylation vs. 0–5°C for formylation) to minimize side reactions .
- Kinetic Studies : Use in-situ monitoring (e.g., FTIR, HPLC) to track intermediate formation and adjust stoichiometry .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Acidic/Base Conditions : Hydrolysis of the ethoxy group occurs in strong acids (pH <2) or bases (pH >10), degrading the piperidine ring .
- Thermal Stability : Decomposition above 200°C generates toxic gases (e.g., HCl, CO); use differential scanning calorimetry (DSC) to map stability thresholds .
- Light Sensitivity : UV exposure accelerates degradation; store in amber glass under inert gas (N₂/Ar) .
Q. What analytical methods are most effective for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine protons at δ 2.5–3.5 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and ethoxy linkage .
Q. How can contradictory literature data on reactivity or toxicity be resolved?
Methodological Answer:
- Method Validation : Cross-check analytical protocols (e.g., same NMR solvent, HPLC column) to ensure consistency .
- Replication Studies : Reproduce reactions under identical conditions (e.g., catalyst loading, solvent purity) .
- Toxicology Reassessment : Consult updated databases (e.g., NITE for GHS classification) to align safety data with current standards .
Q. What are potential biological targets or mechanisms of action for this compound?
Methodological Answer:
- Receptor Binding : The piperidine moiety may interact with GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to known ligands .
- Enzyme Inhibition : The aldehyde group could act as an electrophile in covalent inhibition of cysteine proteases or dehydrogenases .
- Structure-Activity Relationship (SAR) : Modify the ethoxy chain length or benzaldehyde substituents to probe target specificity .
Q. What materials are incompatible with this compound during synthesis or storage?
Methodological Answer:
Q. What are the best practices for long-term storage to maintain stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
